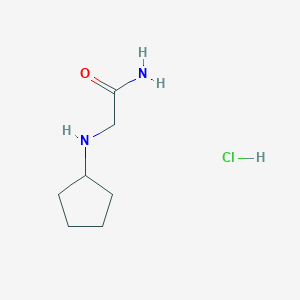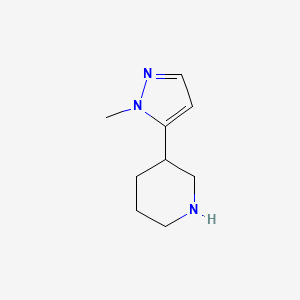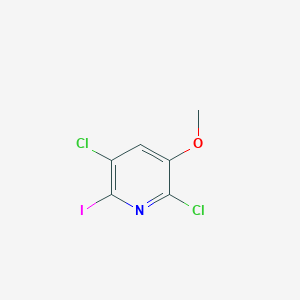
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound used extensively in scientific research for its multifaceted applications. It belongs to the class of organic compounds known as proline and derivatives . The molecular formula is C12H14ClNO2 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, often involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 239.702 .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including structures like 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid, play a crucial role in drug discovery due to their versatility, significant stereochemical contributions, and ability to enhance three-dimensional molecular coverage. These attributes make pyrrolidine-containing compounds effective in exploring pharmacophore space, contributing to the development of novel biologically active molecules with target selectivity. The structural features of pyrrolidine rings, such as stereogenicity and the orientation of substituents, significantly influence the biological profiles of drug candidates by affecting their binding modes to proteins. This review highlights the synthetic strategies and the structure-activity relationships (SAR) of pyrrolidine-containing compounds, underscoring their potential in the design of new therapeutic agents with diverse biological activities (Li Petri et al., 2021).
Influence of Metals on Biologically Important Ligands
Carboxylic acid derivatives, such as this compound, play a significant role in understanding the interactions between metals and biologically important ligands. The study of these interactions through spectroscopic methods and quantum mechanical calculations reveals how metals affect the electronic systems of ligands, which is crucial for comprehending their behavior in biological systems. This understanding aids in predicting the reactivity, stability, and affinity of molecules to biological targets, essential for the development of new therapeutic agents and diagnostic tools (Lewandowski et al., 2005).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition mechanisms of carboxylic acids on biocatalysts is vital for the development of more robust microbial strains for industrial applications. Carboxylic acids, including derivatives of pyrrolidine-3-carboxylic acid, can inhibit microbial growth at concentrations below desired yields. This review discusses the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, focusing on membrane damage and internal pH decrease. Insights into metabolic engineering strategies to enhance microbial tolerance against carboxylic acids are provided, aiming to improve the performance of these microbes in producing biorenewable chemicals and fuels (Jarboe et al., 2013).
Applications of Carboxylic Acids in Plant Defense
The metabolism of proline and pyrroline-5-carboxylate, related to pyrrolidine-3-carboxylic acid derivatives, plays a critical role in plant defense mechanisms against pathogens. This review explores the regulation of these metabolites in plants during pathogen attack, highlighting their involvement in both gene-mediated resistance and non-host resistance. Understanding these metabolic pathways offers insights into enhancing plant resilience through genetic and metabolic engineering, contributing to sustainable agriculture and food security (Qamar et al., 2015).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid” could also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which might influence their interaction with targets.
Biochemical Pathways
Without specific information on the targets of “this compound”, it’s challenging to determine the exact biochemical pathways it might affect. Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between this compound and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction. Additionally, this compound may bind to receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain contexts. Furthermore, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signal transduction pathways by binding to cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHVNQHBVQJPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)
![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)


![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)



